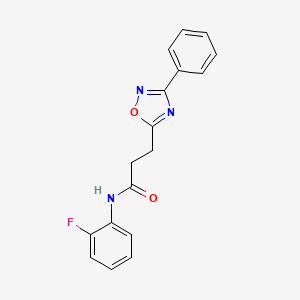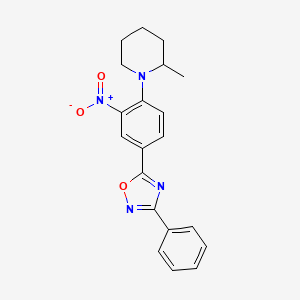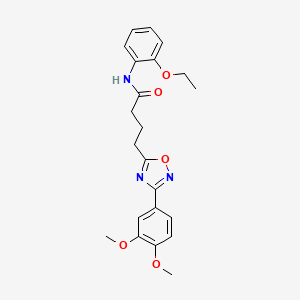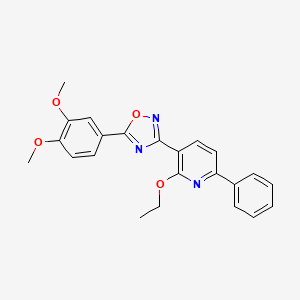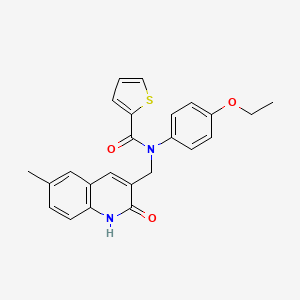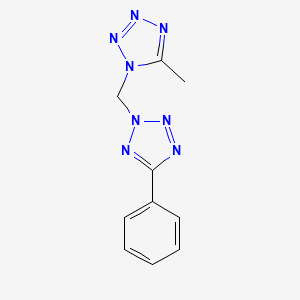
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole, also known as MPTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has also been shown to bind to the benzodiazepine site of the GABA(A) receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and modulate the activity of certain neurotransmitters. In vivo studies have shown that 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole. One area of interest is the development of novel materials based on 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole, which could have applications in fields such as electronics and energy storage. Another area of interest is the investigation of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole's potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders. Finally, further studies are needed to elucidate the mechanism of action of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole and to optimize its synthesis and formulation for various applications.
Méthodes De Synthèse
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can be synthesized through a multistep process that involves the reaction of 2-phenyl-2H-tetrazole with formaldehyde and methylamine, followed by the addition of sodium cyanide and hydrochloric acid. The resulting product is then treated with sodium methoxide to yield 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole.
Applications De Recherche Scientifique
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects. In material science, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been studied for its potential use as a catalyst for the degradation of organic pollutants.
Propriétés
IUPAC Name |
2-[(5-methyltetrazol-1-yl)methyl]-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8/c1-8-11-14-16-17(8)7-18-13-10(12-15-18)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIHKSOHPWNWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12066396 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


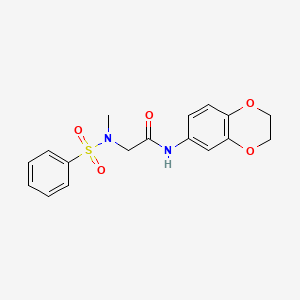
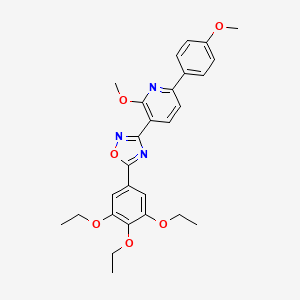
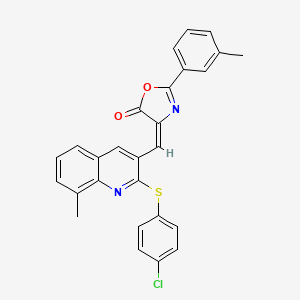
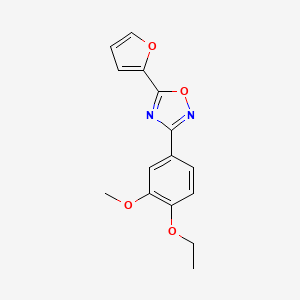
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
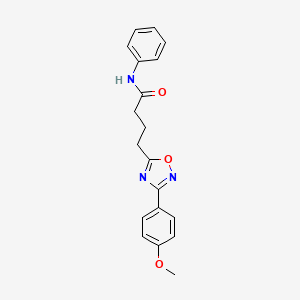
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
